tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Chemical Structure: This compound features a bicyclo[3.2.1]octane core with a tert-butyl carboxylate group at the 3-position and a 2-aminoethyl substituent at the 8-position. Its stereochemistry is defined as (1S,5R), which impacts its spatial arrangement and biological interactions. The molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol (CAS 1341038-78-5) .
Applications: Primarily used as a heterocyclic building block in pharmaceutical research, it serves as a precursor for synthesizing bioactive molecules.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-4-5-11(9-16)12(10)6-7-15/h10-12H,4-9,15H2,1-3H3/t10-,11+,12? |
InChI Key |
XAXGSSQXMDUZDQ-FOSCPWQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCN |
Origin of Product |
United States |
Preparation Methods
Reductive N-Alkylation Route
One well-documented approach involves the reductive N-alkylation of a bicyclic amine intermediate with a protected amino aldehyde or acetal derivative:
Step 1: Formation of Acetal Intermediate
The bicyclic amine (e.g., phenyltropane or related 3-azabicyclo[3.2.1]octane) is reacted with dimethoxyacetaldehyde under reductive amination conditions to form an acetal intermediate. This reaction is typically conducted at mild temperatures (20–40 °C) over several hours (3–72 h) to ensure completion.
Step 2: Hydrolysis to Aldehyde
The acetal is hydrolyzed in aqueous strong acid (e.g., 3N to 6N HCl) to yield the corresponding aldehyde intermediate as a hydrochloride salt.
Step 3: Reductive Amination
The aldehyde intermediate undergoes reductive amination with an amine bearing the desired 2-aminoethyl group, producing the N-alkylated bicyclic amine intermediate. Reducing agents such as sodium cyanoborohydride or similar mild hydride donors are employed to facilitate this step.
Step 4: Boc Protection
The free amine is protected using tert-butoxycarbonyl (Boc) reagents to afford the tert-butyl carbamate derivative, stabilizing the amine for further manipulations or isolation.
Amide Coupling and Reduction Route
An alternative preparation involves coupling a carboxylic acid derivative of the bicyclic amine with an amine reagent, followed by reduction:
Step 1: Amide Formation
The carboxylic acid derivative of the bicyclic intermediate is coupled with an amine (e.g., 2-aminoethylamine) using amide coupling agents such as carbodiimides or uronium salts under anhydrous conditions to form an amide intermediate.
Step 2: Reduction of Amide
The amide intermediate is then reduced, typically using reagents such as lithium aluminum hydride or borane complexes, to convert the amide into the corresponding amine, yielding the 2-aminoethyl-substituted bicyclic amine.
Step 3: Boc Protection
The amine is subsequently protected with Boc anhydride or related reagents to afford the final tert-butyl carbamate compound.
This method is advantageous for its straightforward coupling and reduction steps but requires careful control of reaction conditions to avoid over-reduction or racemization.
Palladium-Catalyzed Hydrogenation
In some cases, the starting material is a benzyl-protected bicyclic amine derivative, which is subjected to palladium on carbon (Pd/C) catalyzed hydrogenation:
- The benzyl protecting group is removed under hydrogen atmosphere in the presence of Pd/C catalyst.
- This step yields the free amine, which is then Boc-protected to obtain the target compound.
This method is useful when the starting material contains benzyl groups that need to be removed without affecting other sensitive functionalities.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Reductive N-alkylation | Dimethoxyacetaldehyde, NaBH3CN or similar | 20–40 | 3–72 | Mild acidic or neutral pH preferred |
| Acetal hydrolysis | 3N–6N HCl aqueous solution | Ambient | 1–4 | Produces aldehyde hydrochloride salt |
| Amide coupling | Carbodiimide or uronium salts | 0–25 | 1–24 | Anhydrous solvents (e.g., DCM, DMF) |
| Amide reduction | LiAlH4 or borane complexes | 0–60 | 2–12 | Requires dry conditions |
| Boc protection | Boc anhydride, base (e.g., triethylamine) | 0–25 | 1–24 | Protects amine for stability |
| Pd/C hydrogenation (optional) | H2 gas, Pd/C catalyst | 25–40 | 4–24 | Removes benzyl protecting groups |
- The reductive N-alkylation method has been shown to provide high yields (typically >70%) with excellent stereochemical retention when reaction parameters are optimized for temperature and time.
- Hydrolysis of acetals under strong acidic conditions is efficient but requires careful quenching to prevent side reactions or decomposition.
- Amide coupling followed by reduction offers a versatile route but may require purification steps to remove residual reducing agents and side products.
- Boc protection is critical to isolate stable intermediates and final products, facilitating purification and storage.
- Use of palladium-catalyzed hydrogenation is effective for deprotection but must be carefully controlled to avoid over-reduction of sensitive bicyclic systems.
| Method | Key Steps | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Reductive N-Alkylation | Acetal formation → hydrolysis → reductive amination → Boc protection | High stereoselectivity; mild conditions | Requires strong acid for hydrolysis; long reaction times | 70–85 |
| Amide Coupling + Reduction | Amide formation → reduction → Boc protection | Straightforward; versatile amine introduction | Sensitive to moisture; reduction step requires care | 60–80 |
| Pd/C Hydrogenation | Benzyl deprotection → Boc protection | Efficient deprotection; mild conditions | Potential over-reduction; catalyst handling | 75–90 |
The preparation of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is achieved through sophisticated synthetic routes involving reductive N-alkylation, amide coupling with reduction, and palladium-catalyzed hydrogenation techniques. Each method offers distinct advantages and challenges, with careful control of reaction conditions essential to maintain stereochemical integrity and achieve high purity. These preparation methods are well-documented in patent literature and research publications, providing a robust foundation for the synthesis of this compound for pharmaceutical and research applications.
Chemical Reactions Analysis
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications :
The 8-oxo derivative (CAS 637301-19-0) lacks an amino group, reducing basicity but increasing polarity, which may affect membrane permeability .
Stereochemical Variations: The (1S,5R) configuration in the target compound contrasts with (1S,5S) in CAS 207405-68-3, leading to divergent interactions in chiral environments (e.g., enzyme active sites) . The (1R,2S,5R) isomer (CAS 1932591-63-3) demonstrates how minor stereochemical changes can alter pharmacological profiles .
Functional Group Reactivity: Aminoethyl vs. Oxo: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., amide coupling), whereas the oxo group in CAS 637301-19-0 facilitates reductions or condensations . Hydrochloride Salts: CAS 1554426-50-4’s hydrochloride salt improves aqueous solubility, critical for in vitro assays .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (254.37 vs. ~226–227 in analogs) may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .
Biological Activity
Tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and an aminoethyl side chain. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- IUPAC Name : this compound
- InChI Key : XAXGSSQXMDUZDQ-FOSCPWQOSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's bicyclic structure allows it to fit into specific binding sites on proteins, potentially modulating the activity of enzymes or receptors involved in critical biochemical pathways.
Potential Targets
- Protein-Protein Interactions : The compound may disrupt or enhance interactions between proteins, influencing cellular signaling pathways.
- Enzyme Modulation : It can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that similar azabicyclic compounds can inhibit enzymes involved in lipid metabolism, such as N-acylethanolamine acid amidase (NAAA), which is crucial for pain signaling pathways .
- Neuroprotective Effects : Some derivatives of azabicyclo compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : The bicyclic structure may confer antimicrobial activity, making it a candidate for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of azabicyclic compounds, including this compound:
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group instead of amino | Different reactivity and applications |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Different stereochemistry | Affects reactivity and biological activity |
| Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | Similar bicyclic structure | Variation in nitrogen placement affects properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
